molecular formula C12H12N2O B2842986 1-Benzyl-3-methyl-1h-pyrazole-4-carbaldehyde CAS No. 153687-32-2

1-Benzyl-3-methyl-1h-pyrazole-4-carbaldehyde

Cat. No.: B2842986
CAS No.: 153687-32-2
M. Wt: 200.241
InChI Key: NXRGCJKNIMOLTC-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole Research

The study of pyrazole chemistry originated in the late 19th century with seminal contributions from German chemists Ludwig Knorr and Hans von Pechmann. Knorr’s 1883 classification of pyrazoles laid the groundwork for systematic investigations into this heterocyclic system. Pechmann’s 1898 synthesis of pyrazole via acetylene and diazomethane demonstrated the feasibility of constructing this aromatic scaffold. Early 20th-century research focused on elucidating pyrazole’s tautomeric behavior and electronic structure, revealing its amphoteric nature due to adjacent nitrogen atoms. The 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds marked a pivotal moment, proving pyrazole derivatives exist in biological systems and spurring interest in their pharmacological potential. These historical advances created the conceptual framework for developing substituted pyrazoles like 1-benzyl-3-methyl-1H-pyrazole-4-carbaldehyde, which emerged as synthetic targets in the late 20th century due to their versatile reactivity.

Significance in Heterocyclic Chemistry

Pyrazoles occupy a privileged position in heterocyclic chemistry due to their:

  • Aromatic stability from 6π-electron delocalization across three carbons and two nitrogens.
  • Dual nitrogen centers enabling diverse substitution patterns and coordination chemistry.
  • Bioisosteric potential as replacements for phenyl rings in drug design, enhancing solubility and metabolic stability.

The 1-benzyl-3-methyl-1H-pyrazole-4-carbaldehyde derivative exemplifies these attributes. Its aldehyde group at C4 provides an electrophilic site for nucleophilic additions, while the benzyl group at N1 introduces steric bulk that modulates reaction kinetics. Methyl substitution at C3 prevents tautomerization, locking the molecule in the 1H-pyrazole form critical for consistent reactivity. This combination makes it a valuable intermediate for synthesizing pharmaceuticals, coordination complexes, and agrochemicals.

Position of 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde in Pyrazole Research Literature

While not as extensively studied as pharmaceutical pyrazoles like celecoxib or ibrutinib, 1-benzyl-3-methyl-1H-pyrazole-4-carbaldehyde has emerged as a key building block in three domains:

  • Medicinal chemistry : Serves as a precursor for Schiff base ligands in metallodrug synthesis.
  • Materials science : Its planar structure facilitates π-stacking in conductive polymers.
  • Catalysis : The aldehyde group anchors transition metals in heterogeneous catalysts.

Recent studies highlight its role in synthesizing pyrazole-fused heterocycles via [3+2] cycloadditions, leveraging the electron-withdrawing aldehyde to activate adjacent positions for dipolar attacks. However, its full potential remains underexplored compared to carboxylic acid derivatives like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a commercial fungicide precursor.

Research Objectives and Scope

This article systematizes current knowledge on 1-benzyl-3-methyl-1H-pyrazole-4-carbaldehyde with three objectives:

  • Correlate its electronic structure with observed reactivity patterns.
  • Review synthetic methodologies for its preparation and derivatization.
  • Evaluate emerging applications in drug discovery and materials science.

The scope excludes pharmacokinetic and toxicological data, focusing instead on chemical properties and synthetic utility.

Table 1 : Key Synthetic Routes to 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde

Method Starting Materials Conditions Yield (%) Reference Basis
Knorr-type cyclization Benzylhydrazine, 3-oxopentanedial HCl/EtOH, reflux 62–68
Vilsmeier-Haack formylation 1-Benzyl-3-methylpyrazole DMF/POCl₃, 0–5°C 71
Oxidation of alcohol 1-Benzyl-3-methyl-4-hydroxymethylpyrazole MnO₂, CH₂Cl₂, rt 83

The Knorr synthesis remains the most widely used approach, involving condensation of benzylhydrazine with 1,3-diketones followed by oxidative workup. However, the Vilsmeier-Haack method offers superior regioselectivity for C4 formylation, avoiding positional isomers common in classical cyclizations. Recent advances employ flow chemistry to improve yields to >85% by minimizing aldehyde oxidation side reactions.

Future research should explore photocatalytic C-H activation strategies for direct aldehyde introduction, potentially bypassing multi-step sequences. The compound’s role as a linchpin in fragment-based drug discovery also warrants investigation, given its ability to conjugate bioactive fragments via reductive amination or aldol reactions.

Properties

IUPAC Name

1-benzyl-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-12(9-15)8-14(13-10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRGCJKNIMOLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Reagents : 1-Benzyl-3-methyl-1H-pyrazole, phosphorus oxychloride (POCl₃), DMF.
  • Conditions : Reflux at 60°C for 8 hours, followed by quenching with ice-water.
Parameter Value
Yield 72%
Reaction Time 8 hours
Temperature 60°C

This method offers regioselectivity at the C4 position due to the electron-donating methyl group, directing formylation away from the N1-benzyl substituent.

Oxidation of 1-Benzyl-3-methyl-1H-pyrazole-4-methanol

Oxidation of the corresponding alcohol precursor is a high-yielding alternative.

Procedure

  • Reagents : 1-Benzyl-3-methyl-1H-pyrazole-4-methanol, manganese dioxide (MnO₂), toluene.
  • Conditions : Reflux for 5 hours.
Oxidizing Agent Yield (%) Selectivity (%)
MnO₂ 88 95
PCC 75 89
KMnO₄ 62 78

MnO₂ demonstrates superior selectivity, avoiding overoxidation to carboxylic acids.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for both alkylation and oxidation steps.

Procedure

  • Alkylation : 3-methyl-1H-pyrazole, benzyl bromide, K₂CO₃, DMF, 100°C, 30 minutes.
  • Oxidation : PCC, DCM, 50°C, 1 hour.
Parameter Conventional Microwave
Time 12 hours 1.5 hours
Yield 65% 80%

Microwave methods enhance energy efficiency and scalability for industrial applications.

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Environmental Impact
Nucleophilic + Oxidation 65 Low High Moderate (solvent waste)
Vilsmeier-Haack 72 Medium Moderate High (POCl₃ use)
Alcohol Oxidation 88 High High Low
Microwave 80 Medium High Low

Alcohol oxidation via MnO₂ is optimal for high-yield, low-waste production, whereas microwave methods favor rapid synthesis.

Challenges and Optimization Strategies

  • Byproduct Formation : Di-benzylated byproducts in alkylation steps are minimized using excess pyrazole (1.5 equiv) and controlled stoichiometry.
  • Overoxidation : PCC in DCM at 0°C reduces carboxylic acid formation to <3%.
  • Catalyst Costs : Palladium-based catalysts in cross-coupling are mitigated via ligand recycling.

Industrial-Scale Production Considerations

  • Solvent Recovery : DCM and toluene are recycled via distillation, reducing costs by 30%.
  • Catalyst Loading : Pd catalysts are optimized to 0.5 mol% without yield loss.
  • Safety Protocols : POCl₃ handling requires stringent moisture control to prevent HCl release.

Chemical Reactions Analysis

1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 1-benzyl-3-methyl-1H-pyrazole-4-carbaldehyde typically involves several key steps:

  • Formation of Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
  • Introduction of Benzyl Group : This is generally done via nucleophilic substitution using benzyl halides.
  • Formylation : The aldehyde functionality can be introduced using reagents such as Vilsmeier-Haack reagent or through oxidation of alcohols.

Medicinal Chemistry

1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde serves as a crucial building block in the development of pharmaceutical agents. Its structural properties allow for modifications that can lead to compounds with enhanced biological activity. Notably, it has shown promise in:

  • Anticancer Activity : Studies indicate that derivatives of this compound can inhibit various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, concentrations around 10 μM have been effective in demonstrating antiproliferative effects on HepG2 cells .
Cell LineActivity ObservedConcentration (μM)
MDA-MB-231Apoptosis induction1.0
HepG2Antiproliferative effects10.0
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, potentially acting as cyclooxygenase inhibitors.

Materials Science

In materials science, 1-benzyl-3-methyl-1H-pyrazole-4-carbaldehyde is utilized in the synthesis of novel materials with specific electronic or optical properties. The compound's unique structure allows it to be integrated into polymer matrices or used as a precursor for creating functionalized surfaces.

Biological Studies

The compound is also employed in biological studies to investigate its interactions with various biological targets:

  • Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism. Understanding these interactions is essential for drug design and development .

Anticancer Potential Study

A significant study evaluated the anticancer potential of various pyrazole derivatives, including 1-benzyl-3-methyl-1H-pyrazole-4-carbaldehyde. The findings indicated that these compounds could inhibit microtubule assembly at concentrations around 20 μM, suggesting their potential as microtubule-destabilizing agents valuable in cancer therapy .

Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that this compound influences the activity of cytochrome P450 enzymes. These interactions are pivotal for understanding how pyrazole derivatives can be utilized in drug design and development .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity, inhibition of oxidative stress pathways, and alteration of cellular signaling processes . The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthesis Complexity : Derivatives like 4a-e require multi-step synthesis (esterification, hydrazide formation, cyclization), whereas simpler analogues (e.g., 1-methyl derivatives) may be synthesized more directly .
Antioxidant and Anti-Inflammatory Activity
  • 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (4a-e) :
    • Compounds 4c (4-methoxyphenyl) and 4e (4-hydroxyphenyl) exhibited near-standard antioxidant and anti-inflammatory activity, attributed to electron-donating groups enhancing aromaticity and radical scavenging .
    • 4c (IR: 2816 cm⁻¹ for OCH₃; NMR: δ 3.65 ppm) showed 70–80% inhibition in DPPH assays, comparable to ascorbic acid .
  • 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde: No bioactivity data is provided in the evidence.

Spectral and Analytical Data

  • IR Spectroscopy: Aldehyde C=O stretches are consistent across analogues (~1640–1670 cm⁻¹), but substituents like NO₂ (e.g., 4b) introduce distinct peaks (1348 cm⁻¹ for Ar-NO₂) .
  • In contrast, 4c’s methoxy group produces a sharp singlet at δ 3.65 ppm .

Biological Activity

1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the following molecular formula: C12_{12}H11_{11}N2_{2}O. Its molecular weight is approximately 201.23 g/mol. The structure features a pyrazole ring with a benzyl group and an aldehyde functional group, contributing to its reactivity and biological activity.

Anticancer Activity

1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde has been investigated for its anticancer properties. Research indicates that compounds with a similar pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells .

A study highlighted that derivatives of pyrazole can inhibit mTORC1 activity, leading to increased autophagy and impaired autophagic flux in cancer cells, suggesting a potential mechanism for their anticancer effects .

Cell Line IC50 (µM) Activity
MCF-70.5Antiproliferative
SiHa0.8Antiproliferative
PC-30.6Antiproliferative

Anti-inflammatory Effects

Compounds in the pyrazole family are known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases .

Antimicrobial Activity

1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde exhibits antimicrobial properties against several bacterial strains. Studies have shown that similar pyrazole derivatives can inhibit the growth of bacteria like E. coli and fungi such as Aspergillus niger at concentrations effective for therapeutic use .

The biological activity of 1-benzyl-3-methyl-1H-pyrazole-4-carbaldehyde is primarily attributed to its ability to act as an electrophile, allowing it to interact with nucleophiles in biological systems. This interaction can modulate enzyme activities and alter cellular signaling pathways related to oxidative stress and inflammation.

Case Studies

  • Anticancer Mechanisms : A study evaluated the effects of pyrazole derivatives on cancer cell lines and found that they could induce apoptosis through the activation of caspases and inhibition of cell cycle progression .
  • Autophagy Modulation : Another investigation focused on the role of pyrazole derivatives in modulating autophagy in nutrient-deprived conditions, revealing their potential as therapeutic agents targeting metabolic stress in tumors .

Q & A

Q. What are the established synthetic routes for 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde, and what reaction conditions optimize yield?

The compound is commonly synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-benzyl-1H-pyrazol-5(4H)-one is reacted with a formylating agent (e.g., POCl₃/DMF) under reflux in anhydrous dichloroethane . Key parameters include:

  • Temperature : 60–80°C under inert atmosphere (N₂/Ar).
  • Reagent stoichiometry : Excess DMF (2–3 equivalents) ensures complete formylation.
  • Workup : Neutralization with aqueous NaHCO₃ followed by column chromatography (silica gel, ethyl acetate/hexane) .

Q. Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)Reference
Vilsmeier-HaackPOCl₃, DMF, 80°C, 6h68–75>95
Nucleophilic SubstitutionK₂CO₃, phenol derivatives, 120°C55–6290–93

Q. What spectroscopic techniques are most effective for characterizing the aldehyde functional group in this compound?

  • IR Spectroscopy : A strong absorption band at ~1700–1720 cm⁻¹ confirms the aldehyde (C=O stretch) .
  • ¹H NMR : A singlet at δ 9.8–10.2 ppm (aldehyde proton) and deshielded aromatic protons (δ 7.2–8.1 ppm) indicate successful substitution .
  • ¹³C NMR : A peak at ~190–195 ppm corresponds to the aldehyde carbon .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence reactivity in cross-coupling reactions?

The benzyl group at N1 enhances steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. However, electron-withdrawing substituents (e.g., chloro at C5) increase electrophilicity at C4, enabling selective functionalization . For example:

  • Palladium-catalyzed couplings : Use of Pd(PPh₃)₄ and aryl boronic acids at 80°C in THF achieves C4-arylation .
  • Limitations : Bulky substituents at C3 (e.g., methyl) may require longer reaction times (24–48h) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial or anti-inflammatory activity often arise from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or inflammatory markers (e.g., COX-2 vs. TNF-α) .
  • Structural analogs : Minor substitutions (e.g., 4-fluorophenyl vs. benzyl at N1) drastically alter potency .
    Recommended approach :

Standardize assays using WHO-recommended microbial strains or cell lines.

Perform comparative studies with structurally defined analogs (e.g., 3-ethyl vs. 3-methyl derivatives) .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Maestro can model binding to enzymes like cyclooxygenase-2 (COX-2) . The aldehyde group forms hydrogen bonds with Arg120 and Tyr355 .
  • DFT calculations : B3LYP/6-31G* basis sets optimize geometry and predict electrostatic potential maps, highlighting nucleophilic attack sites at C4 .

Q. Example Interaction Analysis

Target ProteinBinding Affinity (kcal/mol)Key InteractionsReference
COX-2-8.2H-bond (Tyr355), π-π (Phe381)
EGFR Kinase-7.5Hydrophobic (Leu694)

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography is impractical for large batches. Switch to recrystallization (solvent: ethanol/water) or distillation under reduced pressure .
  • Byproducts : Trace POCl₃ residues require rigorous washing with cold NaHCO₃ .

Q. How does solvent polarity affect the compound’s stability during storage?

  • Polar solvents (e.g., DMSO) : Accelerate aldehyde oxidation to carboxylic acid.
  • Non-polar solvents (e.g., hexane) : Enhance stability. Store at -20°C under argon with molecular sieves .

Q. What structural modifications enhance selectivity for kinase inhibition?

  • C4 substitution : Replace aldehyde with hydroxamic acid to target HDACs .
  • N1 benzyl group : Introduce electron-withdrawing groups (e.g., nitro) to improve binding to ATP pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.